Tautomeric Equilibrium: Thione vs. 4-Oxo and 4-Carboxylate
2‑Phenylquinoline‑4‑thiol exists as the NH‑4‑thione tautomer exclusively in solution (NMR, DFT) and solid state (FT‑IR, X‑ray), with the 4‑thiol form co‑existing only in the gas phase [1]. In contrast, the corresponding 2‑arylquinolin‑4(1H)‑ones adopt the NH‑4‑oxo form exclusively, with the 4‑quinolinol isomer detectable only in the gas phase [1]. The C=S bond polarizability is higher than C=O, and the greater acidity of SH over OH shifts the tautomeric equilibrium decisively toward the thione form relative to the oxo system, a thermodynamic bias confirmed by PCM‑B3LYP/6‑31+G(d) calculations in DMSO [1].
| Evidence Dimension | Predominant tautomer in condensed phase (solution + solid state) |
|---|---|
| Target Compound Data | NH‑4‑thione (100% in DMSO‑d₆ by NMR; exclusive in solid state by FT‑IR and X‑ray crystallography); 4‑thiol form detectable only in gas phase via mass spectrometry |
| Comparator Or Baseline | 2‑Arylquinolin‑4(1H)‑ones: NH‑4‑oxo (100% in solution and solid state); 4‑quinolinol only in gas phase. 2‑Phenylquinoline‑4‑carboxylic acid: No thione/thiol tautomerism; fixed carboxylic acid form. |
| Quantified Difference | Qualitative categorical difference in dominant tautomeric species. The thione form introduces a polarizable C=S bond (bond dipole ~2.7 D vs. ~2.3 D for C=O) and a stronger hydrogen‑bond acceptor sulfur atom. |
| Conditions | Tautomer assignment by ¹H/¹³C NMR (DMSO‑d₆), FT‑IR (KBr pellet), X‑ray crystallography, mass spectrometry, and DFT calculations (B3LYP/6‑31+G(d), PCM solvent model for DMSO) |
Why This Matters
The thione tautomer determines the compound's reactivity toward electrophiles and metal centers; procurement of a 4‑carboxylic acid or 4‑oxo analog cannot replicate this tautomer‑directed behavior in applications such as C–S bond formation, metal coordination, or hydrogen‑bond‑mediated target recognition.
- [1] Mphahlele, M.J.; El‑Nahas, A.M.; El‑Gogary, T.M. Spectroscopic and quantum chemical studies on the structure of 2‑arylquinoline‑4(1H)‑thione derivatives. J. Mol. Struct. 2004, 690, 151–157. View Source
